molecular formula C13H14ClNO B2832615 2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone CAS No. 843638-37-9

2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone

Cat. No. B2832615
CAS RN: 843638-37-9
M. Wt: 235.71
InChI Key: OMQZVNZNAUJTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone, or CMIT, is a versatile organic compound with a wide range of applications in various scientific fields. It is a colorless liquid with a boiling point of 218°C and a melting point of -12°C. CMIT is structurally composed of an indole ring and an ethanone moiety, and is derived from the condensation of 2-chloro-3-methyl-1-phenyl-propane-1,3-dione and 1,2,6-trimethyl-1H-indole. CMIT has a variety of uses, from synthetic organic chemistry, to biological research and industrial applications.

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of novel 1H-indole derivatives, including "2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone," were synthesized and evaluated for their antibacterial and antifungal activities. These compounds were prepared through the reaction of indole with chloroacetyl chloride, followed by further chemical modifications. The synthesized compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. The study highlights the potential of these derivatives in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Properties

Another study focused on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives from "2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone." These compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced Rat Hind Paw Edema model. The research demonstrates the compound's potential as a base for developing anti-inflammatory agents, showcasing the versatility of the chemical structure in therapeutic applications (Current drug discovery technologies, 2022).

Enantioselective Synthesis

Research into the enantioselective synthesis of chiral intermediates for antifungal agents utilized derivatives of "2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone." A specific study detailed the biotransformation of a related compound to a chiral intermediate with high stereoselectivity, facilitated by a newly isolated bacterial strain. This process underscores the compound's relevance in producing chiral intermediates for pharmaceutical applications, particularly in the synthesis of antifungal medications (Catalysts, 2019).

Practical Enzymatic Processes

Another study outlined the development of an enzymatic process for the preparation of a chiral intermediate used in the synthesis of Ticagrelor, an acute coronary syndrome treatment. The research showcases an efficient, green, and high-yield process for transforming "2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone" derivatives into valuable chiral intermediates, emphasizing the compound's utility in medicinal chemistry and drug development (Organic Process Research & Development, 2017).

properties

IUPAC Name

2-chloro-1-(1,2,6-trimethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-5-10-11(6-8)15(3)9(2)13(10)12(16)7-14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZVNZNAUJTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)-ethanone

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